acetic acid;oxoruthenium(1+);ruthenium;acetate;trihydrate
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Overview
Description
Acetic acid;oxoruthenium(1+);ruthenium;acetate;trihydrate, commonly known as ruthenium(III) acetate, is a coordination compound that features ruthenium in the +3 oxidation state. This compound is characterized by its green solid appearance and is known for its stability in air. Ruthenium(III) acetate is part of a family of salts where the cation has the formula [Ru₃O(O₂CCH₃)₆(OH₂)₃]⁺ .
Preparation Methods
Ruthenium(III) acetate is typically prepared by heating ruthenium trichloride in acetic acid in the presence of sodium acetate . This method involves the formation of a trinuclear complex with a triply bridging oxo ligand, six acetate ligands, and three aquo ligands. The reaction conditions are crucial for obtaining the desired product, and the process is usually carried out under controlled temperatures to ensure the stability of the compound.
Chemical Reactions Analysis
Ruthenium(III) acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It reacts with ligands such as triphenylphosphine and pyridine, leading to the formation of mixed valence compounds . Common reagents used in these reactions include triphenylphosphine and pyridine, and the major products formed are mixed valence derivatives like [Ru₃O(O₂CCH₃)₆L₃]⁰ .
Scientific Research Applications
Ruthenium(III) acetate has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various organic reactions, including oxidation and hydroacetoxylation of olefins . In biology and medicine, ruthenium complexes are studied for their potential anticancer properties due to their ability to interact with DNA and proteins . Industrially, ruthenium(III) acetate is used in the production of other ruthenium-based compounds and as a precursor for catalysts in chemical processes .
Mechanism of Action
The mechanism of action of ruthenium(III) acetate involves its ability to form coordination complexes with various ligands. The compound’s oxo and acetate ligands play a crucial role in its reactivity, allowing it to participate in oxidation and reduction reactions . The molecular targets and pathways involved include interactions with organic substrates, leading to the formation of oxidized products .
Comparison with Similar Compounds
Ruthenium(III) acetate is unique compared to other similar compounds such as manganese(III) acetate and iron(III) acetate. While these compounds share similar structural features, ruthenium(III) acetate is distinguished by its higher stability and reactivity in various chemical reactions . Other similar compounds include diruthenium tetraacetate chloride and oxo-bridged trinuclear iridium hexacarboxylates .
Properties
IUPAC Name |
acetic acid;oxoruthenium(1+);ruthenium;acetate;trihydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/7C2H4O2.3H2O.O.3Ru/c7*1-2(3)4;;;;;;;/h7*1H3,(H,3,4);3*1H2;;;;/q;;;;;;;;;;;;;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUQBIXXCAPKCA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)[O-].O.O.O.O=[Ru+].[Ru].[Ru] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H33O18Ru3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
792.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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